molecular formula C19H22N4O2 B3641431 N-[2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide

N-[2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide

Cat. No.: B3641431
M. Wt: 338.4 g/mol
InChI Key: DDNFNDIVUXEXCX-UHFFFAOYSA-N
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Description

“N-[2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide” is a chemical compound with the molecular formula C19H22N4O2 . It is a derivative of nicotinamide, which is a form of vitamin B3 and is used in a variety of cosmetic products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The process typically begins with the reaction of various un/substituted anilines with bromo acetyl bromide in an aqueous basic medium to obtain various electrophiles. These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the targeted compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and similar compounds have been described in the literature . The reactions involve the coupling of electrophiles derived from un/substituted anilines with phenyl piperazine .

Future Directions

The future directions for research on “N-[2-(4-propionyl-1-piperazinyl)phenyl]nicotinamide” and similar compounds could include further exploration of their potential antibacterial and anticancer properties . Additionally, future work could focus on optimizing the synthesis process and investigating the detailed mechanism of action .

Properties

IUPAC Name

N-[2-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-18(24)23-12-10-22(11-13-23)17-8-4-3-7-16(17)21-19(25)15-6-5-9-20-14-15/h3-9,14H,2,10-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNFNDIVUXEXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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